3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether
Overview
Description
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether is a chemical compound with the molecular formula C14H20BrNO It is characterized by the presence of an azetidine ring, a bromine atom, and a tert-pentyl group attached to a phenyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. This step often requires the use of strong bases or acids to facilitate ring closure.
Bromination: The introduction of the bromine atom is usually achieved through electrophilic bromination reactions. Common reagents for this step include bromine (Br2) or N-bromosuccinimide (NBS).
Ether Formation: The final step involves the formation of the ether linkage. This can be accomplished through nucleophilic substitution reactions, where the azetidine derivative reacts with a tert-pentyl phenol under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of biological pathways. The bromine atom and tert-pentyl group may also contribute to the compound’s reactivity and binding affinity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 3-Azetidinyl 2-chloro-4-(tert-pentyl)phenyl ether
- 3-Azetidinyl 2-fluoro-4-(tert-pentyl)phenyl ether
- 3-Azetidinyl 2-iodo-4-(tert-pentyl)phenyl ether
Uniqueness
3-Azetidinyl 2-bromo-4-(tert-pentyl)phenyl ether is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
3-[2-bromo-4-(2-methylbutan-2-yl)phenoxy]azetidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-4-14(2,3)10-5-6-13(12(15)7-10)17-11-8-16-9-11/h5-7,11,16H,4,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEPWFRXFVFYJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CNC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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